Product packaging for Dehydroxynocardamine(Cat. No.:CAS No. 292862-78-3)

Dehydroxynocardamine

Cat. No.: B2731367
CAS No.: 292862-78-3
M. Wt: 584.715
InChI Key: ABHHIGWFFMCQOC-UHFFFAOYSA-N
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Description

Dehydroxynocardamine (CAS 292862-78-3) is a cyclic hexapeptide siderophore of the nocardamine class, with the molecular formula C27H48N6O8 and a molecular weight of 584.715 g/mol . This organoheterocyclic compound acts as a high-affinity iron-chelating molecule, utilizing hydroxamic acid groups to bind ferric iron (Fe³⁺) and facilitate microbial iron acquisition in low-bioavailability environments . In research settings, this compound is a key molecule for studying bacterial exploitation competition, particularly in nutrient-limited environments like the human nasal cavity . Studies have demonstrated that Corynebacterium propinquum produces this siderophore to sequester available iron, thereby inhibiting the growth of competing coagulase-negative staphylococci (CoNS) . Iron supplementation rescues CoNS from inhibition, confirming that the growth suppression mechanism is iron restriction . The biosynthetic gene cluster for this compound has been identified and shown to be expressed in vivo, providing a genetic basis for its production . Originally isolated from marine-derived Streptomyces species, this compound is also produced by other bacteria, including human nasal commensal Corynebacterium propinquum and various Streptomyces species found in diverse environments . This compound serves as a valuable tool for researchers investigating microbial ecology, iron metabolism, siderophore-mediated competition, and non-ribosomal peptide synthesis pathways. This product is intended FOR RESEARCH USE ONLY and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48N6O8 B2731367 Dehydroxynocardamine CAS No. 292862-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,12-dihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N6O8/c34-22-10-11-23(35)29-18-6-2-8-20-32(40)27(39)15-13-25(37)31-19-7-3-9-21-33(41)26(38)14-12-24(36)30-17-5-1-4-16-28-22/h40-41H,1-21H2,(H,28,34)(H,29,35)(H,30,36)(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHHIGWFFMCQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCC1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345876
Record name Dehydroxynocardamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292862-78-3
Record name Dehydroxynocardamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Ecological Distribution of Dehydroxynocardamine

Microbial Producers of Dehydroxynocardamine

The ability to synthesize this compound is distributed among different bacterial genera, highlighting its importance in diverse ecological niches.

Streptomyces Species as Prolific Sources

The genus Streptomyces is well-documented as a prolific source of this compound. np-mrd.orgnpatlas.org Various species within this genus, known for their production of a wide array of secondary metabolites, have been identified as producers of this siderophore. acs.org Specific species reported to produce this compound include Streptomyces anthocyanicus and Streptomyces lividans. np-mrd.orgnih.govnaturalproducts.net The compound has also been isolated from marine-derived Streptomyces species, indicating its production in both terrestrial and marine environments. npatlas.orgnaturalproducts.net The widespread ability of Streptomyces to produce this compound underscores its potential role in the competitive interactions of these bacteria in the soil and other complex microbial communities. core.ac.uk

Corynebacterium propinquum as a Human Microbiome Producer

Within the human microbiome, Corynebacterium propinquum has been identified as a key producer of this compound, particularly in the nasal cavity. stubbendiecklab.comnih.govmdpi.com This bacterium is a common commensal of the human nasal passages. researchgate.netbiorxiv.org The production of this compound by C. propinquum is a significant factor in its ability to compete with other nasal bacteria, such as coagulase-negative staphylococci. stubbendiecklab.comnih.gov The biosynthetic gene cluster responsible for this compound production has been identified in the genomes of C. propinquum isolates that exhibit strong inhibitory effects on competing bacteria. nih.govasm.org

Other Bacterial and Environmental Isolates

Beyond Streptomyces and Corynebacterium, other bacterial isolates from various environments have the potential to produce this compound. Research into endophytic bacteria, which live within plant tissues, has revealed that Streptomyces species isolated from medicinal plants like Leontopodium nivale ssp. alpinum (Edelweiss) possess the genetic capacity to produce a range of secondary metabolites, suggesting a potential for siderophore production in these niches. frontiersin.org The investigation of diverse environmental isolates continues to be an important avenue for discovering new producers of this compound and understanding its broader ecological distribution.

Ecological Niche and In Situ Production of this compound

The production of this compound is not merely a laboratory observation but occurs in natural, competitive environments, playing a crucial role in shaping microbial communities.

Role in Microbial Competition within Specific Environments

The primary ecological role of this compound is centered on iron sequestration, a classic example of exploitation competition. nih.gov In the iron-limited environment of the human nasal cavity, Corynebacterium propinquum produces and secretes this compound to sequester the scarce available iron. stubbendiecklab.comnih.govmdpi.com This action effectively inhibits the growth of other bacteria, such as coagulase-negative staphylococci, that are less efficient at acquiring iron or cannot utilize the this compound-iron complex. stubbendiecklab.comnih.govasm.org Supplementation with iron has been shown to rescue the growth of these inhibited staphylococci, confirming that the competition is indeed mediated by iron restriction. nih.govbiorxiv.org This siderophore-mediated competition is a key mechanism that can influence the composition and dynamics of the nasal microbiota. nih.govnih.gov

Evidence from Metatranscriptomic Studies of this compound Expression

Evidence for the in situ production of this compound comes from metatranscriptomic studies of the human nasal microbiome. stubbendiecklab.commdpi.com By analyzing the gene expression of the entire microbial community, researchers have confirmed that the biosynthetic gene cluster (BGC) for this compound in Corynebacterium propinquum is actively expressed in the human nasal cavity. nih.govnih.govasm.org This finding is significant as it demonstrates that this compound production is not just a potential capability but an active process occurring within the host. stubbendiecklab.comnih.gov These metatranscriptomic data from the NIH Human Microbiome Project provide direct evidence for the ecological relevance of this compound in mediating microbial interactions in a natural setting. nih.govbiorxiv.orgnih.gov

Biosynthetic Pathways and Genetic Basis of Dehydroxynocardamine Production

Characterization of Dehydroxynocardamine Biosynthetic Gene Clusters (BGCs)

Genome mining has successfully identified the gene clusters responsible for this compound synthesis, primarily in bacteria from the phylum Actinobacteria.

The this compound BGC has been characterized in species such as Corynebacterium propinquum. secondarymetabolites.orgnih.gov In C. propinquum, the cluster is located on the bacterial chromosome and consists of a set of genes designated dnoA through dnoG. secondarymetabolites.orgresearchgate.net The organization of this BGC is compact, with genes encoding both the biosynthetic enzymes and the necessary transport proteins. nih.gov

The functions of the open reading frames (ORFs) within the C. propinquum BGC have been annotated, providing insight into the roles of each component in the production and secretion of this compound. secondarymetabolites.orgnih.gov The cluster includes genes for the core biosynthesis of the molecule as well as an ABC transporter system presumed to be responsible for its export. secondarymetabolites.org

Table 1: Genes in the this compound BGC of Corynebacterium propinquum

Gene Name Protein Identifier (RUP) Proposed Function Category
dnoA RUP78902.1 Iron-siderophore ABC transporter substrate-binding protein Transport
dnoB RUP78901.1 Aminotransferase class V-fold PLP-dependent enzyme Biosynthesis
dnoC RUP78900.1 L-lysine 6-monooxygenase Biosynthesis
dnoD RUP78899.1 GNAT family N-acetyltransferase Biosynthesis
dnoE RUP78898.1 Iron ABC transporter permease Transport
dnoF RUP78897.1 Iron ABC transporter permease Transport
dnoG RUP78896.1 ABC transporter ATP-binding protein Transport

Data sourced from MIBiG BGC0002073 and Stubbendieck RM et al., 2019. secondarymetabolites.orgnih.gov

Comparative genomic studies have been instrumental in linking the this compound BGC to specific ecological functions. Research comparing different strains of nasal Corynebacterium species revealed that the presence of this BGC correlates with the ability to inhibit the growth of coagulase-negative staphylococci (CoNS). nih.gov Strains of Corynebacterium propinquum that strongly inhibited CoNS were found to possess the this compound BGC, whereas this cluster was absent in other Corynebacterium species that exhibited weak or no inhibitory activity. nih.gov This finding suggests that the production of this compound provides a competitive advantage by sequestering iron, an essential nutrient, thereby limiting the growth of competing bacteria in the same niche. nih.gov Furthermore, the expression of the this compound BGC has been detected in metatranscriptomic data from the human nasal cavity, indicating its active role in this environment. nih.gov

Enzymology of this compound Biosynthesis

The assembly of the this compound molecule is a multi-step enzymatic process. While the Minimum Information about a Biosynthetic Gene Cluster (MIBiG) database classifies the this compound cluster from C. propinquum as Type I NRPS, the synthesis of many siderophores proceeds through pathways independent of these large, modular enzymes. secondarymetabolites.orgsecondarymetabolites.org

A significant number of siderophores are synthesized via NRPS-independent siderophore (NIS) pathways. nih.govrsc.org These pathways utilize a distinct family of enzymes known as NIS synthetases. nih.govresearchgate.net Unlike the large, multi-domain NRPS enzymes, NIS synthetases are typically smaller, stand-alone enzymes that catalyze the formation of amide or ester bonds. nih.gov The core function of an NIS synthetase is to ligate precursor molecules, such as hydroxylated and acetylated diamines and dicarboxylic acids, to assemble the final siderophore structure. rsc.orgbiorxiv.org This enzymatic strategy represents a widespread and efficient alternative to the canonical NRPS assembly line for producing complex natural products. rsc.org

The biosynthesis of this compound is proposed to start from the amino acid precursor, L-lysine. The gene annotations within the dno BGC provide a putative pathway for its conversion into the final macrocyclic structure.

Hydroxylation: The enzyme DnoC, an L-lysine 6-monooxygenase, is predicted to catalyze the initial step, which involves the hydroxylation of L-lysine to form N6-hydroxylysine. secondarymetabolites.org

Acetylation: DnoD, a GNAT family N-acetyltransferase, is responsible for the subsequent acetylation of the hydroxylated intermediate. secondarymetabolites.org

Amide Bond Formation and Cyclization: While the specific enzymes are not fully characterized, the assembly of three identical precursor units derived from L-lysine is required. This process involves the formation of amide bonds to create a linear trimer, which is then cyclized to form the final this compound structure. An aminotransferase, DnoB, is encoded within the cluster and is likely involved in this assembly process. secondarymetabolites.org

Table 2: Key Enzymes and Precursors in this compound Biosynthesis

Enzyme Gene Precursor Action Product (Intermediate)
L-lysine 6-monooxygenase dnoC L-lysine N-hydroxylation N6-hydroxylysine
N-acetyltransferase dnoD N6-hydroxylysine, Acetyl-CoA N-acetylation N-acetyl-N-hydroxy-cadaverine derivative
Aminotransferase dnoB Multiple units Amide bond formation and assembly Linear trimer

This proposed pathway is based on gene annotations from the characterized BGC. secondarymetabolites.org

Regulation of this compound Biosynthesis

The production of siderophores is a metabolically expensive process and is therefore tightly regulated, primarily in response to iron availability. nih.gov The biosynthesis of this compound in Corynebacterium propinquum appears to be controlled by an iron-dependent repressor. nih.gov Analysis of the genomic region upstream of the dno BGC revealed the presence of a sequence motif for the Diphtheria toxin repressor (DtxR). nih.gov

DtxR is a global regulatory protein in Corynebacteria that binds to DNA and represses the transcription of target genes when complexed with ferrous iron (Fe²⁺). Under iron-limiting conditions, Fe²⁺ dissociates from DtxR, inactivating it and preventing it from binding to DNA. This lifts the repression and allows for the transcription of genes involved in iron acquisition, including the this compound BGC. nih.gov This regulatory mechanism ensures that the siderophore is only produced when iron is scarce and its iron-scavenging function is required by the cell.

Biological Activities and Molecular Mechanisms of Dehydroxynocardamine

Dehydroxynocardamine as an Iron Scavenging Siderophore

This compound functions as a siderophore, a small, high-affinity iron-chelating molecule secreted by microorganisms. nih.govescholarship.org Its primary role is to sequester iron from the environment, a crucial element for microbial survival and growth. stubbendiecklab.com

Mechanisms of Iron Sequestration and Transport

This compound is produced by certain bacteria, such as Corynebacterium propinquum, to compete for the limited availability of iron in their environment. asm.orgbiorxiv.org This siderophore effectively binds to ferric iron (Fe³⁺) in the surrounding medium. stubbendiecklab.com The resulting iron-dehydroxynocardamine complex is then recognized and transported into the bacterial cell through specific transport systems. researchgate.net For instance, in C. propinquum, a biosynthetic gene cluster (BGC) responsible for the production of this compound also contains open reading frames (ORFs) that are annotated with functions related to iron acquisition and transport. biorxiv.orgresearchgate.net This colocalization of synthesis and transport genes ensures the efficient uptake of the iron chelated by the siderophore. biorxiv.org The ability of this compound to scavenge iron is a key competitive mechanism in microbial communities. stubbendiecklab.com

Impact on Microbial Iron Homeostasis and Growth Inhibition

By effectively sequestering iron, this compound can significantly impact the iron homeostasis of competing microorganisms. nih.gov In environments with scarce iron, the production of this compound by one organism can deprive others of this essential nutrient, thereby inhibiting their growth. asm.orgbiorxiv.org This phenomenon has been observed in the human nasal microbiota, where Corynebacterium propinquum produces this compound to inhibit the growth of coagulase-negative staphylococci (CoNS). nih.govasm.org The inhibition is a direct result of iron restriction, as demonstrated by the rescue of CoNS growth upon the addition of supplemental iron. nih.govbiorxiv.org This competitive strategy, known as exploitation competition, highlights the importance of siderophore-mediated interactions in shaping microbial community structures. biorxiv.orgnih.gov

In Vitro Antimicrobial and Antagonistic Properties of this compound

Beyond its role in iron competition, this compound has demonstrated direct antimicrobial and antagonistic activities in laboratory settings.

Antiplasmodial Activity

Research has indicated that this compound possesses antiplasmodial activity. nih.gov Siderophores, in general, can exhibit antiparasitic effects by sequestering iron ions within the pathogen's cells, thereby disrupting essential metabolic processes. nih.gov While the specific IC₅₀ values for this compound against Plasmodium falciparum are not detailed in the provided search results, the activity of related siderophores like deferoxamine (B1203445) B against the parasite underscores this potential mechanism. nih.gov

This compound's Role in Cellular and Enzymatic Modulation

This compound also participates in the modulation of specific cellular and enzymatic pathways.

Enzyme Inhibition Profiles (e.g., Sortase B)

Studies have identified this compound as a weak inhibitor of the enzyme Sortase B (SrtB). ntua.gr Sortase B is a transpeptidase found in Gram-positive bacteria, including Staphylococcus aureus, that plays a crucial role in anchoring surface proteins to the cell wall. nih.gov These surface proteins are often involved in virulence, such as iron acquisition from the host. nih.gov By inhibiting SrtB, compounds can potentially disrupt these virulence mechanisms. nih.gov While the inhibitory effect of this compound on Sortase B is noted as weak, it points to a potential area for further investigation into its broader enzymatic modulation capabilities. ntua.gr

Modulation of Transcriptional Activity (e.g., TCF/β-catenin)

This compound has been identified as an inhibitor of the T-cell factor/β-catenin (TCF/β-catenin) transcriptional activity, a critical component of the Wnt signaling pathway. The Wnt/β-catenin pathway is integral to embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of various cancers. cpn.or.krnih.govnih.govmedsci.org In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin leads to its association with TCF/LEF transcription factors, thereby activating the transcription of target genes that promote cell proliferation. cpn.or.krnih.gov

A screening study utilizing a luciferase reporter gene assay was conducted to identify natural products that inhibit Wnt signaling. In this study, this compound, isolated from the actinomycete CKK784, was found to inhibit TCF/β-catenin transcriptional activity. The reported IC50 value for this inhibition was 8.2 µM. jst.go.jpclockss.org The study also noted that while this compound inhibited this signaling pathway, it did not exhibit significant cytotoxicity against several colorectal cancer cell lines at the tested concentrations. clockss.org This suggests a degree of selectivity in its mechanism of action, targeting a specific signaling pathway.

Cytotoxic Effects on Specific Cell Lines

The cytotoxic potential of this compound has been evaluated against a limited number of cell lines. In a study investigating compounds isolated from a novel Streptomyces species, this compound was assessed for its cytotoxic activity. sciprofiles.comnih.govnih.govsemanticscholar.orgmdpi.com The findings from this research indicated that this compound exhibited cytotoxic effects against the human small cell lung cancer cell line (NCI-H187) and the non-cancerous African green monkey kidney epithelial cell line (Vero). sciprofiles.comnih.govnih.govsemanticscholar.orgmdpi.com

Specifically, the half-maximal inhibitory concentration (IC50) of this compound was determined to be 13.96 µg/mL against NCI-H187 cells. sciprofiles.comnih.govnih.govsemanticscholar.orgmdpi.com Against Vero cells, the IC50 value was reported as 16.57 µg/mL. sciprofiles.comnih.govnih.govsemanticscholar.orgmdpi.com These findings indicate a degree of cytotoxic activity, although the selectivity for cancer cells over non-cancerous cells appears limited in this particular study.

Computational Predictions as an IDH1_R132H Inhibitor

In silico studies have explored the potential of this compound as an inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the R132H mutant. The IDH1_R132H mutation is a frequent gain-of-function mutation found in several cancers, including cholangiocarcinoma and glioma, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). aging-us.comnih.gov This has made the mutant IDH1 protein an attractive target for cancer therapy. aging-us.comnih.gov

A computational study performed a virtual screening of a database of natural products to identify potential inhibitors of IDH1_R132H. nih.gov This screening utilized the LibDock module, a molecular docking program used to predict the binding affinity between a ligand and a protein. nih.gov The results of this screening included this compound, which was assigned a LibDock score of 136.2. nih.gov This score suggests a potential binding interaction with the IDH1_R132H enzyme. However, it is important to note that this is a computational prediction and requires experimental validation to confirm any inhibitory activity.

Structural Characterization and Analogues of Dehydroxynocardamine

Elucidation of Dehydroxynocardamine Structure

The determination of the precise chemical structure of this compound has been achieved through the application of sophisticated analytical techniques.

The structural architecture of this compound was primarily deciphered using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). dntb.gov.uaresearchgate.netscispace.comnumberanalytics.commdpi.com High-resolution mass spectrometry (HR-MS) was instrumental in determining the molecular formula of this compound as C₂₇H₄₈N₆O₈. biorxiv.orgucsd.edunih.gov

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopic techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC), have been employed to piece together the connectivity of the atoms within the molecule. dntb.gov.uaresearchgate.netmdpi.comresearchgate.net For instance, the analysis of a marine-derived Streptomyces species led to the isolation of this compound, and its structure was confirmed through extensive 1D and 2D NMR data analysis. researchgate.net Tandem mass spectrometry (MS/MS) fragmentation patterns further corroborate the proposed structure by revealing characteristic fragment ions. biorxiv.orgbiorxiv.org The tandem mass spectrum of this compound shows a protonated molecule at m/z 585.358 [M+H]⁺, and its fragmentation is consistent with the cyclic structure composed of three repeating units of 1-amino-5-(hydroxyamino)pentane and succinic acid. biorxiv.org

Spectroscopic Data for this compound
Technique Observation
High-Resolution Mass Spectrometry (HR-MS)Molecular Formula: C₂₇H₄₈N₆O₈ biorxiv.orgucsd.edunih.gov
Protonated Molecule [M+H]⁺: m/z 585.358 biorxiv.orgbiorxiv.org
¹H NMR, ¹³C NMR, COSY, HSQCElucidation of atomic connectivity dntb.gov.uaresearchgate.netmdpi.comresearchgate.net
Tandem Mass Spectrometry (MS/MS)Characteristic fragmentation patterns confirming the cyclic structure biorxiv.orgbiorxiv.org

This table summarizes the key spectroscopic data used for the structural elucidation of this compound.

While the planar structure of this compound has been well-established, the specific stereochemical assignments of its constituent units are crucial for a complete structural understanding. researchgate.net The absolute stereochemistry of related compounds has been determined using methods like Marfey's method and GC-MS analysis of derivatized amino acids. researchgate.net For this compound itself, which is a symmetrical molecule, the focus of stereochemistry lies within the monomeric units before cyclization.

Identification and Analysis of this compound Analogues

Several naturally occurring analogues of this compound have been isolated and characterized, providing insights into the biosynthetic diversity and structure-activity relationships of this class of compounds.

Corynebacterium propinquum, a bacterium found in the human nasal microbiota, has been shown to produce this compound along with two of its analogues, this compound B and this compound C. nih.govbiorxiv.org These analogues were identified through mass spectrometry, with protonated ions at m/z 569.364 [M+H]⁺ and 553.368 [M+H]⁺, respectively. biorxiv.org The mass differences of -16 and -32 Da compared to this compound suggest the sequential loss of one and two N-hydroxy groups, respectively. biorxiv.org

Another related compound, desmethylenylnocardamine, has been isolated from Streptomyces sp. TS-2-2 alongside this compound. scispace.comchapman.edu

Naturally Occurring this compound Analogues
Analogue Molecular Weight Difference from this compound Source Organism
This compound B-16 DaCorynebacterium propinquum nih.govbiorxiv.org
This compound C-32 DaCorynebacterium propinquum nih.govbiorxiv.org
Desmethylenylnocardamine-Streptomyces sp. TS-2-2 scispace.comchapman.edu

This table highlights some of the naturally occurring analogues of this compound and their sources.

Structure-activity relationship (SAR) studies on this compound and its analogues have primarily focused on their biological activities, such as antimicrobial and cytotoxic effects. researchgate.netresearchgate.netnih.gov For instance, this compound and nocardamine (B1208791) were found to have weak activity against the enzyme sortase B. researchgate.netresearchgate.net In another study, both compounds exhibited moderate antiplasmodial activity against Plasmodium falciparum K1, with IC₅₀ values of 2.63 µg/ml and 3.20 µg/ml, respectively. nrfhh.comnrfhh.com

The comparison of the activity of this compound with its hydroxylated counterpart, nocardamine, and other analogues helps in understanding the role of the hydroxamate groups in their biological function. Generally, the iron-chelating ability conferred by the hydroxamate groups is central to their primary role as siderophores.

Synthetic and Semisynthetic Strategies for this compound and Derivatives

The biosynthesis of this compound is encoded by a specific biosynthetic gene cluster (BGC). nih.govbiorxiv.org In Corynebacterium propinquum, this BGC is designated as dno. biorxiv.org Heterologous expression of gene clusters from environmental DNA in host strains like Streptomyces lividans has been a successful strategy for producing this compound, also known as terragine E in some literature. biorxiv.orgresearchgate.net

While total synthesis of the complex macrocyclic structure of this compound is challenging, semisynthetic approaches starting from isolated natural products or biosynthetic intermediates can be employed to generate novel derivatives for SAR studies. The modification of the peripheral functional groups of the core scaffold allows for the exploration of how structural changes impact biological activity. nrfhh.com

Advanced Methodologies for Dehydroxynocardamine Research

Genomic and Metagenomic Mining for Dehydroxynocardamine BGCs

The discovery and characterization of this compound are fundamentally linked to the identification of its biosynthetic gene cluster (BGC). Genomic and metagenomic mining are powerful computational approaches that have become indispensable for this purpose. nih.govnih.govresearchgate.net These strategies involve screening vast amounts of sequence data to find the genetic blueprints for natural products. nih.gov

Researchers utilize specialized bioinformatics tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), to systematically scan bacterial genomes and metagenomes for BGCs. nih.gov This pipeline can identify the core biosynthetic genes, such as those encoding non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are often involved in siderophore biosynthesis. researchgate.netnih.gov The analysis of gene clusters in Actinomycetes, a phylum known for producing a wide array of secondary metabolites, has revealed that many BGCs show minimal similarity to known clusters, suggesting a potential for novel compound discovery. nih.gov

Genome mining efforts have successfully identified the this compound BGC in various bacteria, including respiratory strains of Corynebacterium species. researchgate.net One study identified 672 BGCs across 161 Corynebacterium genomes, highlighting the rich biosynthetic potential of this genus. researchgate.net Metagenomics pushes this frontier further by allowing the analysis of genetic material directly from environmental samples, bypassing the need for microbial cultivation. biorxiv.orgresearchgate.net This is particularly crucial as a vast majority of microorganisms cannot be grown under standard laboratory conditions. researchgate.net By applying these mining techniques to complex environmental datasets, such as those from soil or marine environments, researchers can uncover novel BGCs for siderophores like this compound from a much broader range of organisms. nih.govbiorxiv.org

Table 1: Key Bioinformatic Tools and Databases for BGC Mining
Tool/DatabasePrimary FunctionRelevance to this compound Research
antiSMASHIdentifies and annotates secondary metabolite BGCs in genomic data. nih.govDirectly used to locate and analyze the this compound BGC.
BiG-MExGenerates ultrafast BGC domain annotations and predicts BGC class abundances from metagenomic data. biorxiv.orgEnables rapid screening of large environmental datasets for potential this compound producers.
BLASTCompares nucleotide or protein sequences to sequence databases to find regions of local similarity.Used to find homologous genes and clusters related to this compound biosynthesis.
GenBankA comprehensive public database of nucleotide sequences and their protein translations.Serves as a primary repository for genomic data mined for this compound BGCs.

Untargeted Metabolomics and Molecular Networking for this compound Discovery and Characterization

Untargeted metabolomics is a powerful hypothesis-generating approach used to comprehensively profile small molecules, including this compound, in biological samples. mycompounddiscoverer.comnih.gov This technique typically employs liquid chromatography-mass spectrometry (LC-MS) to separate and detect a wide array of metabolites. mycompounddiscoverer.commdpi.com The resulting complex datasets contain thousands of molecular features, presenting a significant challenge for identifying specific compounds. mdpi.comresearchgate.net

To navigate this complexity, researchers increasingly rely on molecular networking, a computational strategy that organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. nih.govscispace.com The underlying principle is that structurally similar molecules will produce similar fragmentation patterns in a mass spectrometer. scispace.com The Global Natural Products Social Molecular Networking (GNPS) platform is a widely used web-based ecosystem for this purpose. nih.govucsd.edu

In a typical workflow, extracts from a biological source are analyzed by LC-MS/MS. The acquired MS/MS spectra are then uploaded to GNPS, where they are compared against each other and against public spectral libraries. nih.govnih.gov The platform generates a visual network where each node represents a unique molecule (or more precisely, a consensus MS/MS spectrum), and the edges connecting the nodes represent the degree of spectral similarity. scispace.comnih.gov This allows for the rapid dereplication of known compounds and the identification of novel analogs of known molecules. scispace.com For this compound research, this means that if a known siderophore's spectrum is in the library, the network can reveal its presence in a sample, along with any structurally related, potentially new, siderophores. github.io

Table 2: Untargeted Metabolomics and Molecular Networking Workflow
StepDescriptionKey Technologies/Platforms
1. Sample PreparationExtraction of metabolites from biological samples (e.g., microbial cultures, nasal washes). mycompounddiscoverer.comLiquid-liquid extraction, solid-phase extraction.
2. Data AcquisitionSeparation and detection of metabolites using high-resolution mass spectrometry.LC-MS/MS, Orbitrap MS, Q-TOF MS. mycompounddiscoverer.com
3. Data ProcessingConversion of raw data into a format suitable for analysis and feature detection.MSConvert, Compound Discoverer. mycompounddiscoverer.comnih.gov
4. Molecular NetworkingOrganization of MS/MS data into networks based on spectral similarity for dereplication and characterization. nih.govnih.govGNPS, Cytoscape. scispace.comnih.gov
5. Annotation & IdentificationMatching experimental spectra to library spectra or putative identification based on network clusters. nih.govGNPS spectral libraries, MassIVE data repository. scienceopen.com

Transcriptomic Approaches for In Vivo this compound Expression Analysis

Transcriptomics provides a powerful lens through which to view the functional activity of an organism by quantifying the expression of its genes. mdpi.com For this compound, this means researchers can determine when and under what conditions its BGC is actively transcribed, providing strong evidence for its production in vivo. researchgate.net This is typically achieved through techniques like RNA sequencing (RNA-seq). nih.gov

A significant application of this methodology was demonstrated in a study that analyzed human nasal metatranscriptomes. researchgate.net By aligning the sequencing reads from these samples to the genome of Corynebacterium propinquum, researchers were able to detect the expression of the this compound BGC (dnoA-G). researchgate.net This finding confirmed that the genetic potential for this compound production is not just present but is actively utilized in its natural human habitat. researchgate.net

By comparing gene expression levels across different conditions (e.g., iron-rich vs. iron-deficient environments), transcriptomics can elucidate the regulatory mechanisms that control this compound biosynthesis. nih.gov For example, an increase in the transcription of the dno gene cluster under low-iron conditions would be consistent with its role as a siderophore. This approach allows for a dynamic view of how bacteria deploy this compound in response to environmental cues.

Computational Chemistry and Molecular Modeling in this compound Target Prediction and Interaction Studies

Once this compound is produced, a key question is what proteins it interacts with to exert its biological effects. Computational chemistry and molecular modeling offer powerful in silico tools to predict these interactions and understand them at an atomic level. escholarship.orgnih.gov These methods are crucial in the early stages of drug discovery and target identification. nih.gov

One of the primary techniques is molecular docking. researchgate.netbeilstein-journals.org This method predicts the preferred orientation of a ligand (this compound) when bound to a target protein. researchgate.net Docking algorithms search for the best fit between the ligand and the binding site of a protein, calculating a score that estimates the binding affinity. beilstein-journals.org This allows for the virtual screening of large libraries of proteins to identify potential targets for this compound. chemrxiv.org

Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the predicted this compound-protein complex over time. chemrxiv.org MD simulations model the movement of every atom in the system, providing insights into the conformational changes that occur upon binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. chemrxiv.orgnih.gov These computational approaches can help prioritize targets for experimental validation and provide a detailed mechanistic understanding of how this compound functions at a molecular level. nih.gov

Future Research Trajectories for Dehydroxynocardamine

Elucidation of Uncharacterized Biosynthetic Pathways and Enzymes

While the biosynthetic gene cluster (BGC) responsible for producing dehydroxynocardamine has been identified in bacteria such as Corynebacterium propinquum, a significant portion of the biosynthetic landscape within microbial communities remains uncharted territory. stubbendiecklab.comnih.govnih.gov The majority of BGCs found in the human aerodigestive tract, for instance, are uncharacterized, suggesting that our knowledge of the metabolic potential of the microbiome is still in its infancy. nih.govasm.org

Future research will need to move beyond the simple identification of the this compound BGC. A primary goal will be the detailed functional characterization of each enzyme involved in its biosynthetic pathway. acs.org This can be achieved through techniques such as heterologous expression of the gene cluster in a host organism, followed by the purification and in-vitro characterization of individual enzymes to determine their specific roles and mechanisms. frontiersin.orgnih.gov Investigating the regulatory networks that control the expression of this BGC is another critical avenue. researchgate.net Understanding how environmental cues, such as iron availability and the presence of competing microbes, switch the pathway on and off will provide deep insights into its ecological function. stubbendiecklab.comnih.gov This line of inquiry lays the foundation for potentially manipulating its production for research purposes. asm.org

Comprehensive Investigation of Biological Activities and Underlying Mechanisms

The primary established biological role of this compound is its function as a siderophore, a molecule that binds and transports iron. This activity is central to microbial competition, particularly in the iron-limited environment of the human nasal cavity, where Corynebacterium propinquum uses it to inhibit the growth of competing coagulase-negative staphylococci (CoNS). stubbendiecklab.comnih.govnih.gov However, the full spectrum of its biological activities is likely much broader and warrants a comprehensive investigation.

Preliminary studies have hinted at other potential roles. For example, this compound has demonstrated moderate antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. nrfhh.com It has also been identified in extracts from marine bacteria that show quorum sensing inhibitory properties. frontiersin.orgresearchgate.net Conversely, one study found it lacked antimicrobial activity against their specific panel of test organisms, highlighting the need for broader and more systematic screening. researchgate.net

Future research should focus on a large-scale screening of this compound against diverse biological targets, including various pathogenic bacteria, fungi, viruses, and cancer cell lines. mdpi.com Furthermore, a deeper mechanistic understanding of its known activities is required. For instance, elucidating the precise mechanism by which it inhibits CoNS, and why other bacteria like Staphylococcus aureus are resistant, is a key research question. nih.gov Exploring its ecological significance in different environments, such as marine ecosystems and the plant rhizosphere where it has also been found, will reveal the versatility of its function. frontiersin.orgresearchgate.net

Exploration of Novel Analogues and Derivatives for Academic Applications

The generation of novel analogues and derivatives of natural products is a powerful strategy for both academic research and drug discovery. researchgate.net This approach allows for the systematic exploration of structure-activity relationships (SAR), leading to compounds with enhanced potency, selectivity, or modified physical properties. Research has already identified naturally occurring analogues of this compound with fewer N-hydroxy groups. biorxiv.orgasm.org

Future efforts in this area should employ a combination of synthetic and biological methods.

Semisynthesis and Total Synthesis: Chemical modification of the this compound scaffold can be used to create a library of new derivatives.

Biosynthetic Engineering: Altering the biosynthetic pathway, for instance through mutasynthesis (feeding modified precursor molecules to the producing organism) or by genetically modifying the biosynthetic enzymes, could lead to the production of novel analogues. researchgate.netnrfhh.com

These new molecules would serve as invaluable tools for academic research. For example, attaching fluorescent probes to this compound could allow for the visualization of its uptake and distribution within complex microbial communities. core.ac.uk These derivatives could also be used to probe the active sites of bacterial iron uptake systems or to develop more targeted antimicrobial strategies.

Development of Advanced Analytical and Detection Methods for Environmental Monitoring and Biological Systems

Current methods for detecting and quantifying this compound, such as liquid chromatography-mass spectrometry (LC-MS) based metabolomics and molecular networking, are powerful but largely limited to laboratory settings. nih.govfrontiersin.org A significant challenge remains in detecting and quantifying this molecule in situ within its complex native environments, such as the human nasal mucosa or in soil. nih.gov While metatranscriptomic data can confirm the expression of the this compound BGC in vivo, it does not directly confirm the production and presence of the final metabolite. asm.orgbiorxiv.org

The development of novel analytical tools is therefore a high priority. Future research should aim to create:

Specific Biosensors: Genetically engineered cells that produce a detectable signal (e.g., fluorescence) in the presence of this compound could enable high-throughput screening and real-time monitoring.

Antibody-Based Assays: The development of monoclonal antibodies specific to this compound would allow for the creation of highly sensitive and specific assays like ELISA for rapid quantification in biological samples.

In Situ Mass Spectrometry: Advancing techniques like in situ mass spectrometry could enable the direct detection and mapping of this compound distribution on surfaces, providing unprecedented insights into the spatial dynamics of microbial competition. nih.govasm.org

These advanced methods will be crucial for understanding the real-time ecological dynamics of this compound in both environmental and biological systems.

Q & A

Q. How is Dehydroxynocardamine structurally characterized, and what analytical techniques are recommended for its identification?

this compound can be identified using untargeted mass spectrometry (MS) coupled with high-resolution LC-MS. Key parameters include a molecular ion peak at m/z 585.363 (C₂₇H₄₈N₆O₈) and a retention time (Rt) of ~5.2 minutes in reversed-phase chromatography . High-resolution MS (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming its molecular formula and distinguishing it from structurally similar siderophores like desferrioxamine E.

Q. What is the biological role of this compound in microbial communities?

this compound acts as a siderophore, sequestering iron to limit its availability for competitors. For example, Corynebacterium propinquum produces this compound to inhibit coagulase-negative Staphylococcus species (e.g., S. epidermidis) but not S. aureus in vitro . Researchers should use iron-limited media and co-culture assays to replicate these interactions.

Q. What genomic features are associated with this compound biosynthesis?

The biosynthetic gene cluster (BGC) for this compound includes nonribosomal peptide synthetases (NRPS) and iron-regulated promoters. Transcriptional activity of this BGC has been confirmed in human nasal microbiota using RT-qPCR . Genomic analysis tools like antiSMASH or BLASTp are recommended for identifying homologous clusters in other Corynebacterium species.

Q. How can researchers quantify this compound in complex biological samples?

Quantification requires LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N-labeled analogs). Calibration curves should span 0.1–100 µM, with limits of detection (LOD) validated using spiked samples . Sample preparation must include iron chelation blockers to prevent siderophore degradation.

Q. What in vitro models are suitable for studying this compound-mediated iron competition?

Use dual-species co-cultures (e.g., C. propinquum and S. epidermidis) in iron-depleted media (e.g., RPMI 1640 + 2,2′-bipyridyl). Growth inhibition can be measured via CFU counts or optical density (OD₆₀₀). Include iron supplementation (FeCl₃) as a control to confirm iron-dependent effects .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s species-specific antimicrobial effects?

The compound inhibits S. epidermidis but not S. aureus due to differences in siderophore piracy efficiency. To investigate, perform comparative genomics of Staphylococcus siderophore receptors (e.g., sirA, sstA) and measure iron uptake rates using ⁵⁵Fe-labeled this compound . Strain-specific iron regulatory networks (e.g., Fur regulon) may also explain divergent responses.

Q. What experimental designs address challenges in studying siderophore interactions in vivo?

Nasal microbiome studies require metatranscriptomics to correlate this compound production with microbial composition. Use germ-free murine models colonized with defined bacterial consortia to isolate siderophore effects. In situ iron availability can be mapped using laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) .

Q. How does this compound influence community-level microbial dynamics beyond pairwise interactions?

Employ synthetic microbial communities (SynComs) with >5 species, including C. propinquum, S. aureus, and Dolosigranulum pigrum. Track population shifts via 16S rRNA sequencing and metabolomics. Iron chelation’s indirect effects (e.g., altered pH or metabolite cross-feeding) must be disentangled using factorial experimental designs .

Q. What methodologies validate the ecological relevance of in vitro siderophore findings?

Conduct longitudinal human studies with nasal swabs, correlating this compound levels (via LC-MS) with Staphylococcus colonization. Pair this with transcriptomic data from host epithelial cells to assess immune modulation. Ethical approval and participant selection criteria must follow FINER guidelines (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How to assess the evolutionary conservation of this compound biosynthesis across Corynebacterium species?

Perform phylogenomic analysis of 50+ Corynebacterium genomes using tools like OrthoFinder or PanX. Identify conserved BGCs and test their functionality via heterologous expression in E. coli. Phenotypic validation requires siderophore activity assays (CAS agar) and iron uptake competition experiments .

Key Methodological Considerations

  • Data Analysis : Use multivariate statistics (e.g., PCA, PERMANOVA) to analyze metabolomic datasets. For genomics, apply Tajima’s D or dN/dS ratios to detect selection pressure on BGCs .
  • Contradictions : Address strain-specific effects by including multiple clinical isolates in experiments .
  • Ethics : For human studies, ensure IRB approval and transparent participant recruitment criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.